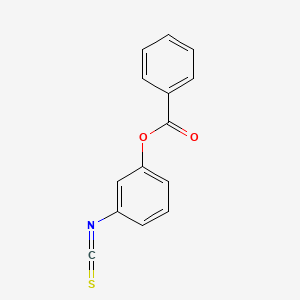

3-Isothiocyanatophenyl benzoate

Description

3-Isothiocyanatophenyl benzoate is a synthetic organic compound combining a benzoate ester moiety with a phenyl isothiocyanate group. For instance, N-(3-Isothiocyanatophenyl)acetamide, a related compound, exhibits acute toxicity (ivn-mus LD50: 56 mg/kg), suggesting that the isothiocyanate group may contribute to hazardous effects .

Properties

CAS No. |

3125-75-5 |

|---|---|

Molecular Formula |

C14H9NO2S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

(3-isothiocyanatophenyl) benzoate |

InChI |

InChI=1S/C14H9NO2S/c16-14(11-5-2-1-3-6-11)17-13-8-4-7-12(9-13)15-10-18/h1-9H |

InChI Key |

YPRUUTYWPBBBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanatophenyl benzoate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of a solvent such as dimethylbenzene under nitrogen protection and mild conditions . The yields of the products can exceed 90%, making this method efficient and suitable for industrial production .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or carbon disulfide as starting materials. These methods, however, come with challenges such as toxicity and volatility of the reagents. Recent advancements have focused on developing safer and more cost-effective methods, such as the use of phenyl chlorothionoformate with primary amines .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatophenyl benzoate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .

Major Products Formed

The major products formed from these reactions include thiourea derivatives and other substituted phenyl benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isothiocyanatophenyl benzoate has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isothiocyanatophenyl benzoate involves its reactivity with nucleophiles, leading to the formation of stable thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoate Esters

Benzoate esters vary by substituents on the aromatic ring or ester group, influencing their physical, chemical, and biological properties. Key comparisons include:

Table 1: Comparison of Benzoate Esters

Key Findings :

- Reactivity : The isothiocyanate group in this compound enhances electrophilicity compared to inert alkyl benzoates (e.g., benzyl or methyl benzoates), enabling nucleophilic additions or crosslinking reactions.

- Toxicity : Isothiocyanate-containing compounds (e.g., N-(3-Isothiocyanatophenyl)acetamide) exhibit higher acute toxicity than alkyl benzoates, which are generally recognized as safe (GRAS) in cosmetics and food .

Isothiocyanate Derivatives

Isothiocyanates are reactive intermediates in organic synthesis. Comparisons include:

Table 2: Comparison of Isothiocyanate-Containing Compounds

Key Findings :

- Reactivity : this compound’s ester group may reduce volatility compared to phenyl isothiocyanate, enhancing handling safety.

- Biological Activity: Isothiocyanates are known for antimicrobial and anticancer properties, but toxicity profiles vary. For example, phenyl isothiocyanate is less toxic than N-(3-Isothiocyanatophenyl)acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.